(Difluoromethyl)benzene

Overview

Description

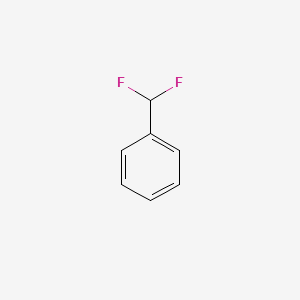

(Difluoromethyl)benzene (CAS: 455-31-2), also known as benzyl difluoride, is an aromatic compound featuring a difluoromethyl (-CF₂H) substituent attached to a benzene ring. This structural motif confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The difluoromethyl group acts as a bio-isostere for alcohols and thiols, offering enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs . Current applications focus on pharmaceutical intermediates, such as in the development of HSD17B13 inhibitors and SH2 domain-targeting compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Difluoromethyl)benzene can be synthesized through various methods One common approach involves the difluoromethylation of benzene derivativesFor example, the reaction of benzene with chlorodifluoromethane in the presence of a strong base like potassium tert-butoxide can yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of microwave-assisted synthesis. This method has been shown to increase yield and reduce reaction time compared to conventional heating procedures. For instance, the synthesis of 1,4-bisthis compound from 1,4-bis(dichloromethyl)benzene and potassium fluoride under microwave conditions is a notable example .

Chemical Reactions Analysis

Types of Reactions: (Difluoromethyl)benzene undergoes various chemical reactions, including:

Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl ketones.

Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Halogenation reactions using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

Oxidation: Difluoromethyl ketones.

Reduction: Methylbenzene (toluene).

Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Pharmaceutical Applications

Difluoromethylbenzene is increasingly utilized in the pharmaceutical industry due to its unique properties that enhance the biological activity of compounds. The difluoromethyl group offers advantages similar to those of trifluoromethyl groups but with improved lipophilicity and the ability to act as a hydrogen bond donor. These characteristics make difluoromethylbenzene a valuable substituent in drug design.

Case Study: Late-Stage Functionalization

A recent study demonstrated the utility of difluoromethylbenzene in late-stage functionalization (LSF) of complex molecules. The researchers employed a flow chemistry approach to achieve C(sp³)–F bond defluorinative functionalization, allowing for the transformation of bioactive molecules into difluoromethyl derivatives. For instance, the antipsychotic drug trifluoperazine was modified to yield a difluoromethyl product with high efficiency, showcasing the method's applicability in drug development .

Agrochemical Applications

In agrochemistry, difluoromethylbenzene serves as an intermediate for synthesizing herbicides and pesticides. Its incorporation into agrochemical structures can enhance the efficacy and selectivity of these compounds.

Example: Herbicide Development

The herbicide fluometuron was subjected to defluorinative functionalization using difluoromethylbenzene as a precursor. This process enabled the introduction of difluoromethyl groups into the herbicide's structure, improving its performance against target weeds while potentially reducing environmental impact compared to traditional fluorinated compounds .

Synthetic Methodologies

The synthesis of difluoromethylbenzene derivatives has been advanced through innovative methodologies that facilitate efficient transformations.

Defluorinative Functionalization Techniques

Recent developments have focused on methods for C(sp³)–F bond transformations using difluoromethyl anions. These techniques allow for the selective cleavage of C–F bonds in trifluoromethyl-substituted compounds, converting them into difluoromethyl derivatives with high yields. This approach is particularly advantageous for synthesizing complex pharmaceuticals where late-stage modifications are required .

Comparative Analysis of Difluoromethyl Compounds

Emerging Trends

- Continued exploration of difluoromethylation techniques will likely yield new derivatives with tailored properties.

- The integration of difluoromethyl groups into existing drug frameworks may lead to more effective therapies with reduced side effects.

Mechanism of Action

The mechanism of action of (Difluoromethyl)benzene and its derivatives often involves interactions with specific molecular targets. For example, the difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, thereby increasing its binding affinity to biological targets. This property is particularly useful in drug design, where strong and specific interactions with target proteins are crucial .

Comparison with Similar Compounds

Structural and Electronic Properties

The -CF₂H group in (difluoromethyl)benzene exhibits strong electron-withdrawing inductive effects (-I) but retains weak hydrogen-bond-donating capability due to the polarized C-F bonds. This duality distinguishes it from fully fluorinated groups (e.g., -CF₃) and non-fluorinated alkyl substituents. Key properties include:

- Molecular weight : 128.12 g/mol

- Boiling point : ~150–155°C (estimated)

- Lipophilicity (LogP) : ~2.3 (higher than -CH₃ but lower than -CF₃) .

Comparison with Trifluoromethylbenzene Derivatives

| Property | This compound | Trifluoromethylbenzene |

|---|---|---|

| Group | -CF₂H | -CF₃ |

| Electron effect | Moderate -I effect | Strong -I effect |

| Hydrogen bonding | Weak H-bond donor | No H-bond capability |

| Metabolic stability | Moderate | High |

| Synthetic accessibility | Limited methods | Well-established routes |

Trifluoromethyl (-CF₃) groups are more electronegative and chemically inert, making them ideal for enhancing oxidative stability in agrochemicals and pharmaceuticals. However, this compound’s ability to participate in hydrogen bonding expands its utility in mimicking hydroxyl or thiol groups in drug-target interactions .

Comparison with Brominated Difluoromethylbenzenes

Brominated analogs, such as 1-bromo-3-(difluoromethyl)benzene (CAS: 29848-59-7), are critical intermediates in cross-coupling reactions. Key differences:

- Reactivity: Bromine substituents enable Suzuki-Miyaura or Sonogashira couplings, facilitating modular synthesis of complex molecules .

- Applications : Brominated derivatives are precursors to kinase inhibitors and heterocyclic scaffolds, whereas this compound itself is often used as a terminal functional group .

Biological Activity

(Difluoromethyl)benzene, also known as difluoromethylbenzene or 1-(difluoromethyl)benzene, is an aromatic compound characterized by the presence of a difluoromethyl group (-CF2H) attached to a benzene ring. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its unique biological activities and chemical properties.

The molecular formula of this compound is C7H6F2, and its structure consists of a benzene ring substituted with a difluoromethyl group. This substitution significantly influences its physical and chemical properties, such as lipophilicity and reactivity. The logP value for difluoromethylbenzene is approximately 2.4, indicating moderate lipophilicity compared to other aromatic compounds like phenol (logP = 1.5) and thiophenol (logP = 2.5) .

Anticancer Properties

Recent studies have explored the anticancer potential of difluoromethyl-substituted compounds. For instance, compounds containing difluoromethyl groups have demonstrated significant activity against various cancer cell lines. One study reported that a difluoromethyl-containing compound exhibited IC50 values of 22.4 µM against PACA2 cells, outperforming the standard drug Doxorubicin (IC50 = 52.1 µM) .

The mechanism of action appears to involve the down-regulation of critical genes associated with cancer progression, such as EGFR and KRAS in A549 cells, and TP53 in other cell types . These findings suggest that this compound derivatives could be promising candidates for further development as anticancer agents.

Antibacterial Activity

In addition to anticancer properties, this compound derivatives have shown antibacterial activity. Compounds derived from this structure were tested against various bacterial strains, revealing minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL against E. coli and C. albicans. Such potency indicates the potential for these compounds in treating bacterial infections .

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. Organofluorine compounds can exhibit toxicity through mechanisms that disrupt metabolic pathways. For example, certain fluorinated metabolites can inhibit key enzymes involved in the citric acid cycle, leading to metabolic disturbances . Therefore, understanding the balance between therapeutic efficacy and toxicity is essential for future applications.

Case Studies

Several case studies have highlighted the biological relevance of difluoromethyl-substituted compounds:

- Anticancer Activity : A series of derivatives were synthesized and evaluated for their cytotoxic effects on multiple cancer cell lines. The results indicated that modifications to the difluoromethyl group could enhance biological activity.

- Antibacterial Testing : Compounds were screened against clinical isolates of bacteria, with several showing promising results in inhibiting growth at low concentrations.

- Metabolic Pathway Disruption : Research into the metabolic effects of difluoromethyl compounds revealed potential pathways through which these substances could exert toxic effects, emphasizing the need for careful evaluation during drug development.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C7H6F2 |

| LogP | 2.4 |

| Anticancer IC50 (PACA2) | 22.4 µM |

| Antibacterial MIC | 4.88 µg/mL |

Q & A

Basic Questions

Q. What are the key physicochemical properties of (difluoromethyl)benzene, and how do they influence its reactivity in synthetic applications?

- Answer : The physicochemical properties of this compound include a molecular weight of 142.12 g/mol, moderate lipophilicity (LogP ~2.1), and a dipole moment influenced by the electron-withdrawing difluoromethyl group. These properties enhance its stability in nucleophilic environments and promote participation in cross-coupling reactions. Key characterization methods include:

- NMR spectroscopy (¹⁹F and ¹H) to confirm substitution patterns .

- X-ray crystallography to resolve steric effects caused by fluorine atoms .

- Table 1 :

| Property | Value/Method | Relevance to Reactivity |

|---|---|---|

| Molecular Weight | 142.12 g/mol | Determines stoichiometry in reactions |

| LogP | ~2.1 | Predicts membrane permeability |

| Dipole Moment | 1.8–2.2 D (calculated) | Influences electrophilic substitution |

Q. What synthetic strategies are commonly employed to prepare this compound derivatives?

- Answer : Two primary methods are used:

Nucleophilic fluorination : Substitution of halogens (e.g., Cl, Br) in benzyl halides using difluoromethylating agents like (difluoromethyl)trimethylsilane (TMSCF₂H) under palladium catalysis .

Electrophilic aromatic substitution : Direct fluorination using reagents such as Selectfluor™, though regioselectivity challenges arise due to steric hindrance from existing fluorine atoms .

- Critical Note : Reaction yields depend on solvent polarity (e.g., DMF vs. THF) and temperature optimization .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : Key protocols include:

- Use of fume hoods and nitrile gloves to prevent inhalation/skin contact.

- Storage in airtight containers under inert gas (N₂/Ar) to avoid moisture-induced decomposition .

- Emergency procedures for spills: Neutralize with calcium carbonate and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound derivatives be achieved, and what are the mechanistic challenges?

- Answer : Stereoselectivity is achieved via:

- Chiral auxiliaries : Temporary incorporation of chiral ligands (e.g., BINAP) in palladium-catalyzed cross-couplings to control C–F bond orientation .

- Asymmetric catalysis : Use of enantioselective catalysts (e.g., Ru-phosphine complexes) to favor R/S configurations. Mechanistic challenges include fluorine’s high electronegativity disrupting transition-state geometries .

- Table 2 :

| Method | Catalyst System | Enantiomeric Excess (ee) |

|---|---|---|

| Pd/BINAP | Pd(OAc)₂, BINAP | 75–85% |

| Ru-phosphine | [RuCl₂(p-cymene)]₂, L* | 90–95% |

Q. How do researchers resolve contradictions in reported biological activities of this compound derivatives?

- Answer : Contradictions often arise from:

- Fluorine positioning : Meta vs. para substitution alters metabolic stability (e.g., para-substituted derivatives show 3x longer half-life in hepatic microsomes) .

- Assay variability : Standardize protocols (e.g., IC₅₀ measurements) using controls like fluorobenzene analogs. Computational docking (e.g., AutoDock Vina) helps validate target binding modes .

Q. What computational models predict the reactivity of this compound in electrophilic substitution reactions?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Charge distribution : Fluorine’s electron-withdrawing effect deactivates the ring, directing electrophiles to less hindered positions .

- Transition-state analysis : Predicts activation energies for competing pathways (e.g., nitration at C-4 vs. C-2) .

Q. How does the difluoromethyl group influence regioselectivity in multi-step syntheses of polyfluorinated aromatics?

- Answer : The group acts as a steric and electronic director :

Properties

IUPAC Name |

difluoromethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2/c8-7(9)6-4-2-1-3-5-6/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZLOJYSBBLXQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348735 | |

| Record name | (difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-31-2 | |

| Record name | (difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Difluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.